molecular formula C20H18N6O B11039733 (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-phenylprop-2-enamide

Cat. No.: B11039733
M. Wt: 358.4 g/mol
InChI Key: TUWQCKBKTYNEAV-MDZDMXLPSA-N
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Description

N~1~-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyrimidinyl group, a pyrazolyl group, and an acrylamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~1~-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Uniqueness: N1-[4-CYANO-1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-PHENYLACRYLAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

(E)-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H18N6O/c1-13-11-14(2)23-20(22-13)26-19(17(12-21)15(3)25-26)24-18(27)10-9-16-7-5-4-6-8-16/h4-11H,1-3H3,(H,24,27)/b10-9+

InChI Key

TUWQCKBKTYNEAV-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)C#N)NC(=O)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)C#N)NC(=O)C=CC3=CC=CC=C3)C

Origin of Product

United States

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